
Methyl 3-(5-bromothiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-bromothiophen-2-yl)propanoate is an organic compound with the molecular formula C8H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methyl ester group attached to the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(5-bromothiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromothiophene is then subjected to esterification with methyl propanoate under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using high-throughput screening techniques to identify the most effective catalysts and reaction conditions. Additionally, the use of automated reactors and real-time monitoring systems can ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura and Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Methyl 3-(5-bromothiophen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 3-(5-bromothiophen-2-yl)propanoate can be compared with other thiophene derivatives, such as:
Methyl 3-(2-bromothiophen-3-yl)propanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Methyl 2-(3-bromophenyl)propanoate: Contains a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Methyl 3-(5-chlorothiophen-2-yl)propanoate:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H9BrO2S |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
methyl 3-(5-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H9BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2,4H,3,5H2,1H3 |
Clave InChI |
XKOCZEGVYDJYPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
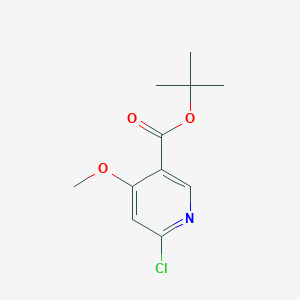
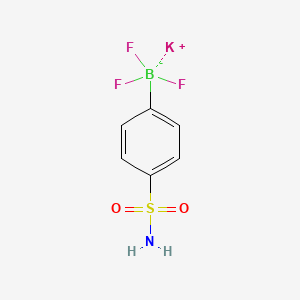
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
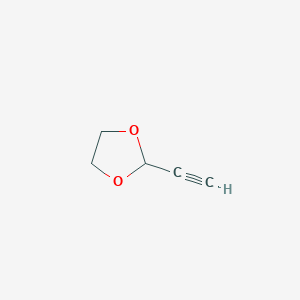

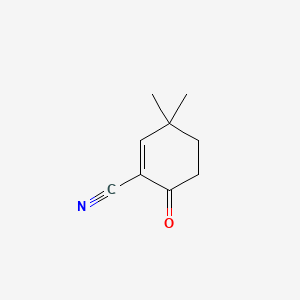
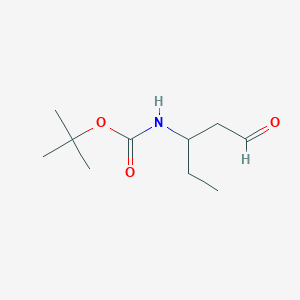
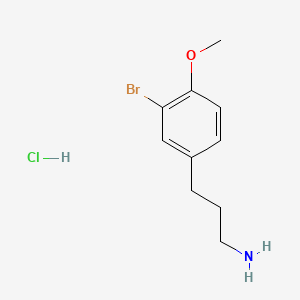
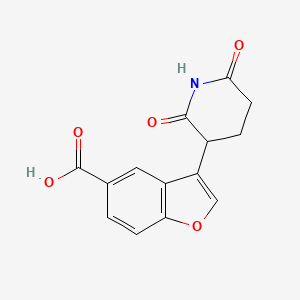
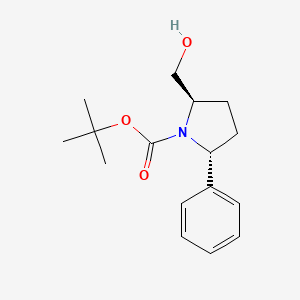
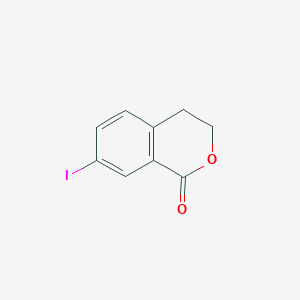
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
